4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine
Overview
Description
4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine is a compound that features a tetrazole ring attached to a benzene ring with two amine groups
Mechanism of Action
Target of Action
It is known that similar compounds have been found to form hydrogen bonds with amino acids in their active pockets .
Mode of Action
The compound interacts with its targets through hydrogen bonding This interaction results in changes in the target’s function, which can lead to various biological effects
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways due to their ability to interact with different targets .
Result of Action
Similar compounds have shown significant cytotoxic effects , suggesting that 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine may also have potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine typically involves multistep reactions. One common method involves the reaction of a benzene derivative with a tetrazole precursor under specific conditions. For instance, the reaction between a benzene derivative and sodium azide in the presence of a catalyst can yield the desired tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can have different functional groups such as nitro, amine, and alkyl groups .
Scientific Research Applications
4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid
- 2-(2H-tetrazol-5-yl)phenylboronic acid
- 5-(4-azidomethyl) [1,1-biphenyl]-2-yl]-2H-tetrazole
Uniqueness
4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine is unique due to the presence of both the tetrazole ring and the amine groups on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
4-(2-methyltetrazol-5-yl)benzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-14-12-8(11-13-14)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLALAORVAPHCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512780 | |
Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63199-19-9 | |
Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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